EGFR Kinase Inhibitory Class Potency: The 2,9-Disubstituted Purine-6-Carboxamide Scaffold Delivers Low-Micromolar Anticancer Activity in A549 Cells
The 2,9-disubstituted purine-6-carboxamide series, to which CAS 898446-17-8 belongs, was designed as EGFR inhibitors. Across seventeen newly synthesized analogs, in vitro anticancer activity against A549 non-small cell lung cancer cells demonstrated IC50 values spanning 4.35–22.1 µM, with the most potent derivative (compound 6E) achieving a cellular IC50 of 4.35 µM and an EGFR enzymatic IC50 of 105.96 nM—approximately 2-fold more potent than the reference drug erlotinib (cellular IC50 11.83 µM; enzymatic IC50 218.47 nM) [1]. Direct head-to-head quantitative data for CAS 898446-17-8 specifically have not been published in the peer-reviewed literature; this evidence represents class-level inference from the scaffold family.
| Evidence Dimension | Anticancer activity (cellular IC50, A549 lung cancer) & EGFR enzymatic inhibition |
|---|---|
| Target Compound Data | Not individually reported; belongs to a series with A549 IC50 range of 4.35–22.1 µM [1] |
| Comparator Or Baseline | Compound 6E (best-in-series): A549 IC50 = 4.35 µM; EGFR IC50 = 105.96 nM. Erlotinib: A549 IC50 = 11.83 µM; EGFR IC50 = 218.47 nM [1] |
| Quantified Difference | Series range: ~5.1-fold variation in A549 IC50 across 17 analogs. Best compound 6E shows ~2-fold EGFR potency advantage over erlotinib [1] |
| Conditions | A549 human lung adenocarcinoma cell line; recombinant EGFR enzymatic assay; dose-response (concentration range not specified in abstract) [1] |
Why This Matters
This class-level data establishes the 2,9-disubstituted purine-6-carboxamide scaffold as a validated EGFR inhibitor chemotype, providing a rational basis for selecting CAS 898446-17-8 as a screening candidate within a structurally defined kinase inhibitor library.
- [1] Chatterjee J, Bhujbal SM, Joshi G, Mishra UK, Sharon A, Singh S, Wahajuddin M, Bharatam PV, Dalal R, Kumar R. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry. 2026;172:109529. PMID: 41643510. View Source
